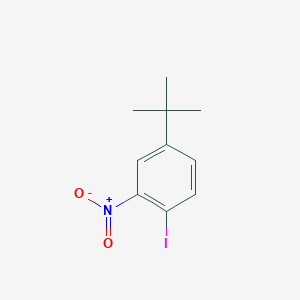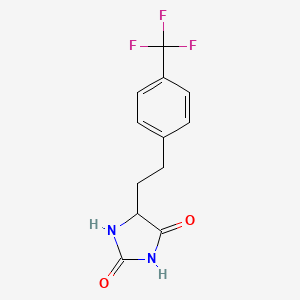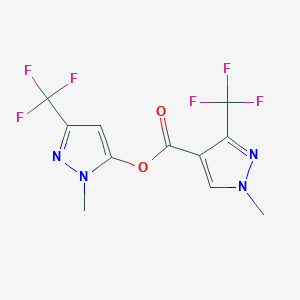
1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, also known as NMDA antagonist, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in the field of neuroscience.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on compounds structurally related to "1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one" focuses on their synthesis and the exploration of their chemical properties. For instance, the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, which involves the conversion of 2-amino-4-nitrophenol into nitroquinolines, highlights the versatility and reactivity of nitro-isoquinoline derivatives. These processes are crucial for developing complex molecules with potential biological activities (Roberts et al., 1997).
Catalytic Behavior and Polymerization
Another study on the synthesis, characterization, and ethylene polymerization behavior of 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel Dichlorides demonstrates the influence of the nitro group and impurities on catalytic activity. This research indicates the potential use of nitro-isoquinoline derivatives in catalysis and polymer science, showcasing their role in ethylene polymerization with high activity levels (Zhang et al., 2011).
Bioreductive Pro-drug Systems
The study on the 5-Nitrofuran-2-ylmethyl group as a potential bioreductively activated pro-drug system reveals that 5-substituted isoquinolin-1-ones can be synthesized and potentially used as pro-drugs for selective therapeutic drug release in hypoxic solid tumors. This research underscores the importance of nitro-isoquinoline derivatives in developing targeted cancer therapies by exploiting their bioreductive activation in specific physiological environments (Berry et al., 1997).
Anticancer Applications
Furthermore, the discovery of potent indenoisoquinoline topoisomerase I poisons lacking the 3-nitro toxicophore highlights the ongoing efforts to design safer and more effective anticancer agents by modifying the isoquinoline scaffold. This research aims to minimize potential safety risks associated with the nitro group while retaining biological activity against cancer cells (Beck et al., 2015).
Propriétés
IUPAC Name |
1-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-12(15)13-6-5-9-3-4-11(14(16)17)7-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNDOTGVFNEYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2523685.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(4-methoxybenzyl)urea](/img/structure/B2523686.png)

![Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride](/img/structure/B2523689.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2523691.png)

![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2523693.png)






![Ethyl 5-((4-(morpholinosulfonyl)benzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2523707.png)